
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Übersicht
Beschreibung
AM-1714 ist eine synthetische Verbindung, die zur AM-Cannabinoid-Serie gehört. Sie wirkt als selektiver Agonist des peripheren Cannabinoid-Rezeptors CB2 mit subnanomolarer Affinität und einer 490-fachen Selektivität gegenüber dem verwandten CB1-Rezeptor . Diese Verbindung hat sowohl analgetische als auch anti-allodynische Wirkungen in Tierstudien gezeigt .
Herstellungsmethoden
Die synthetische Route für AM-1714 beinhaltet die Herstellung von 1,9-Dihydroxy-3-(2-methyloctan-2-yl)-6H-benzo[c]chromen-6-on. Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden sind im öffentlichen Bereich nicht leicht zugänglich. Es ist bekannt, dass die Synthese mehrere Schritte umfasst, darunter die Bildung der Benzo[c]chromen-6-on-Kernstruktur und die anschließende Funktionalisierung zur Einführung der 2-Methyloctan-2-yl-Gruppe .
Chemische Reaktionsanalyse
AM-1714 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die in der Verbindung vorhandenen Hydroxylgruppen können oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Carbonylgruppe im Benzo[c]chromen-6-on-Kern kann reduziert werden, um Alkohole zu bilden.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Salpetersäure oder Halogene. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
AM-1714 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Cannabinoid-Rezeptoren und deren Liganden befassen.
Biologie: AM-1714 wird in der Forschung eingesetzt, um die Rolle von CB2-Rezeptoren in verschiedenen biologischen Prozessen, einschließlich der Schmerzmodulation und Entzündung, zu verstehen.
Wirkmechanismus
AM-1714 entfaltet seine Wirkung durch selektive Aktivierung des peripheren Cannabinoid-Rezeptors CB2. Diese Aktivierung führt zur Modulation verschiedener Signalwege, die an der Schmerzempfindung und Entzündung beteiligt sind. Die hohe Selektivität der Verbindung für CB2-Rezeptoren gegenüber CB1-Rezeptoren minimiert die psychoaktiven Wirkungen, die typischerweise mit der Aktivierung von CB1-Rezeptoren verbunden sind .
Analyse Chemischer Reaktionen
AM-1714 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzo[c]chromen-6-one core can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AM-1714 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving cannabinoid receptors and their ligands.
Biology: AM-1714 is utilized in research to understand the role of CB2 receptors in various biological processes, including pain modulation and inflammation.
Wirkmechanismus
AM-1714 exerts its effects by selectively activating the peripheral cannabinoid receptor CB2. This activation leads to the modulation of various signaling pathways involved in pain perception and inflammation. The compound’s high selectivity for CB2 receptors over CB1 receptors minimizes the psychoactive effects typically associated with CB1 receptor activation .
Vergleich Mit ähnlichen Verbindungen
AM-1714 wird mit anderen Verbindungen der AM-Cannabinoid-Serie verglichen, wie z. B. AM-1710. Während AM-1710 eine ähnliche CB2-Affinität aufweist, hat es nur eine 54-fache Selektivität gegenüber CB1-Rezeptoren, wodurch AM-1714 selektiver und möglicherweise besser geeignet für therapeutische Anwendungen ist, die auf CB2-Rezeptoren abzielen . Andere ähnliche Verbindungen sind Cannabinol und Canbisol, die ebenfalls mit Cannabinoid-Rezeptoren interagieren, jedoch mit unterschiedlichen Selektivitätsprofilen und pharmakologischen Wirkungen .
Eigenschaften
CAS-Nummer |
335371-37-4 |
|---|---|
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
BWKBVEVEQOCSCF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one AM 1714 AM-1714 AM1714 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
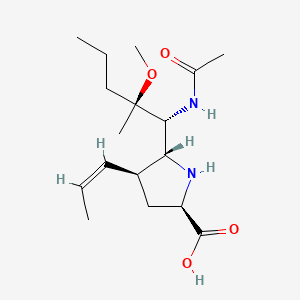
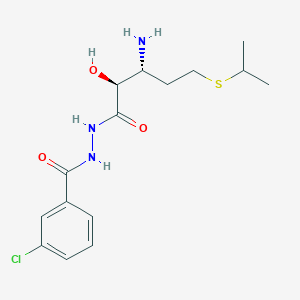
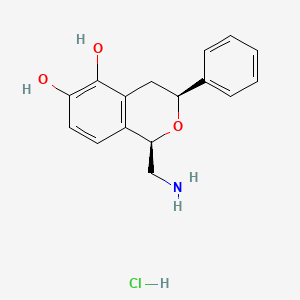
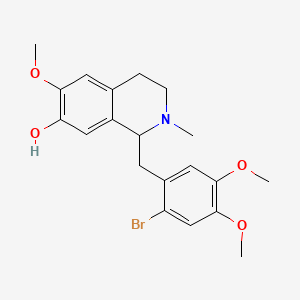
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)
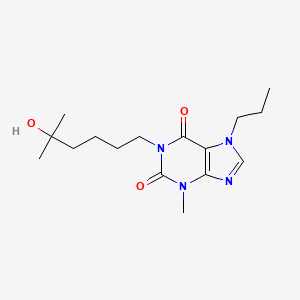
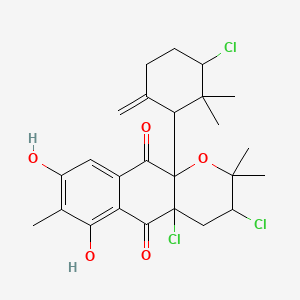
![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)
![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)

![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)

![1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine](/img/structure/B1664759.png)
